molecular formula C21H16N4S B307285 2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione

2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione

Cat. No.: B307285
M. Wt: 356.4 g/mol
InChI Key: SOLNIHCIAWZQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione is a complex organic compound that belongs to the class of imidazolidinethiones These compounds are characterized by their unique imidazolidine ring structure, which is substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an imidazolidine derivative with an aromatic amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino groups to amine groups.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and chlorosulfonic acid (HSO₃Cl) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine-substituted imidazolidinethiones.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione involves its interaction with specific molecular targets and pathways. The imino and phenyl groups play a crucial role in binding to target molecules, which can lead to various biological effects. For example, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione is unique due to its specific imidazolidine ring structure and the presence of multiple imino and phenyl groups

Properties

Molecular Formula

C21H16N4S

Molecular Weight

356.4 g/mol

IUPAC Name

2-imino-1,3-diphenyl-5-phenyliminoimidazolidine-4-thione

InChI

InChI=1S/C21H16N4S/c22-21-24(17-12-6-2-7-13-17)19(23-16-10-4-1-5-11-16)20(26)25(21)18-14-8-3-9-15-18/h1-15,22H

InChI Key

SOLNIHCIAWZQOF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=C2C(=S)N(C(=N)N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=S)N(C(=N)N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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